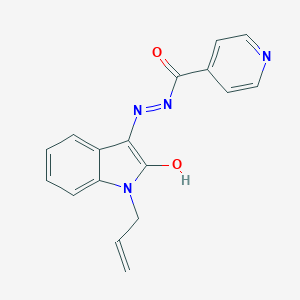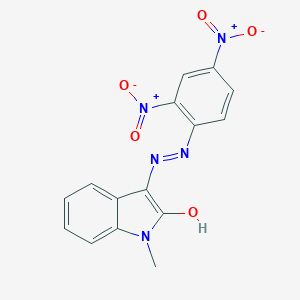![molecular formula C16H13NO2S2 B414189 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B414189.png)
5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxynaphthalene moiety, and a sulfanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxynaphthaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The methoxynaphthalene moiety can be reduced to form dihydro derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the methoxynaphthalene moiety can produce dihydro derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and methoxynaphthalene moiety may play crucial roles in binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure and exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with a naphthalene moiety, such as 2-methoxynaphthalene, have comparable aromatic properties.
Uniqueness
The uniqueness of 5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer distinct chemical and biological properties
属性
分子式 |
C16H13NO2S2 |
|---|---|
分子量 |
315.4g/mol |
IUPAC 名称 |
(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO2S2/c1-17-15(18)14(21-16(17)20)9-12-11-6-4-3-5-10(11)7-8-13(12)19-2/h3-9H,1-2H3/b14-9+ |
InChI 键 |
ZZQOYIHZYZAJLR-NTEUORMPSA-N |
SMILES |
CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)SC1=S |
手性 SMILES |
CN1C(=O)/C(=C\C2=C(C=CC3=CC=CC=C32)OC)/SC1=S |
规范 SMILES |
CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-iodo-N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B414106.png)
![3-nitro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414107.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414108.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B414109.png)


![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B414114.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B414118.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2-(3-methoxyphenyl)quinoline](/img/structure/B414119.png)
![2,4-dibromo-6-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]phenyl (phenyloxy)acetate](/img/structure/B414121.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B414124.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B414125.png)
![(2Z)-2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B414128.png)
